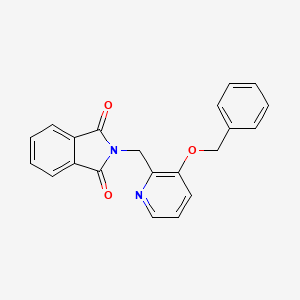

2-((3-(Benzyloxy)pyridin-2-yl)methyl)isoindoline-1,3-dione

Beschreibung

Eigenschaften

IUPAC Name |

2-[(3-phenylmethoxypyridin-2-yl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3/c24-20-16-9-4-5-10-17(16)21(25)23(20)13-18-19(11-6-12-22-18)26-14-15-7-2-1-3-8-15/h1-12H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGBXCTPLVIXDKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC=C2)CN3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40529063 | |

| Record name | 2-{[3-(Benzyloxy)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40529063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344569-80-8 | |

| Record name | 2-{[3-(Benzyloxy)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40529063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Formation of the Isoindoline-1,3-dione Core

The isoindoline-1,3-dione framework is commonly synthesized via the condensation of aromatic primary amines with maleic anhydride derivatives or phthalic anhydride. This reaction typically proceeds through nucleophilic attack of the amine on the anhydride, followed by cyclization to form the imide ring system characteristic of isoindoline-1,3-dione compounds.

Installation of the Benzyloxy Group on the Pyridine Ring

The benzyloxy substituent at the 3-position of the pyridine ring is typically introduced via nucleophilic substitution reactions. This involves reacting a 3-hydroxypyridin-2-yl intermediate with benzyl alcohol or benzyl halides in the presence of bases such as sodium hydride in polar aprotic solvents like N,N-dimethylformamide (DMF) at low temperatures (0 °C) to ensure regioselectivity and minimize side reactions.

Representative Stepwise Synthesis Outline

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation | Aromatic primary amine + maleic/phthalic anhydride, heating | Formation of isoindoline-1,3-dione core |

| 2 | Protection/Functionalization | Protection of hydroxyl groups if needed | Protected intermediates |

| 3 | Nucleophilic substitution | 3-hydroxypyridin-2-yl derivative + benzyl alcohol, NaH, DMF, 0 °C | Introduction of benzyloxy group |

| 4 | Reductive amination or alkylation | Isoindoline aldehyde + pyridin-2-ylmethylamine, NaBH4 or NaBH3CN | Formation of final compound |

| 5 | Purification | Chromatography, recrystallization | Pure 2-((3-(Benzyloxy)pyridin-2-yl)methyl)isoindoline-1,3-dione |

Optimization and Scale-Up Considerations

Industrial-scale synthesis typically involves optimization of reaction parameters such as temperature, solvent choice, reaction time, and reagent stoichiometry to maximize yield and purity while minimizing byproducts and environmental impact. For example, controlling reaction temperature during the benzyloxy installation step (around 0 °C) reduces side reactions and improves regioselectivity. Use of environmentally benign solvents and bases is also considered during scale-up.

Characterization and Yield Data

The characterization of intermediates and final products is routinely performed using:

- Nuclear Magnetic Resonance (NMR) : Aromatic protons of the pyridine and isoindoline rings appear between δ 7.4–8.5 ppm, while benzylic methylene protons resonate around δ 4.5–5.5 ppm.

- High-Resolution Mass Spectrometry (HRMS) : Confirms the molecular formula, e.g., m/z 344.4 g/mol for the target compound.

- Infrared Spectroscopy (IR) : Characteristic imide carbonyl stretches near 1760 cm⁻¹ confirm isoindoline-1,3-dione formation.

Typical isolated yields for the final compound range from moderate to good (26–37%), depending on substituent effects and reaction conditions.

Detailed Research Findings on Preparation

Reaction Mechanisms

- The condensation of amines with anhydrides proceeds via nucleophilic attack forming amic acids, which cyclize to imides under heating.

- The benzyloxy group is introduced via nucleophilic aromatic substitution or Williamson ether synthesis, where the phenolic oxygen attacks benzyl electrophiles.

- Reductive amination involves imine formation followed by reduction, often conducted in situ to improve efficiency and reduce purification steps.

Challenges and Solutions

- Byproduct Formation : Partial cleavage of protecting groups or side reactions during nucleophilic substitution can lead to impurities. Controlling temperature and reagent equivalents mitigates this.

- Purification : Chromatographic techniques or selective crystallization are employed to isolate pure compounds.

- Protecting Groups : Use of groups such as SEM (trimethylsilanyl-ethoxymethyl) protects hydroxyl functionalities during multi-step syntheses.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Condensation temperature | 80–150 °C | Heating promotes imide formation |

| Solvent for substitution | DMF, NMP, or DMSO | Polar aprotic solvents preferred |

| Base for substitution | Sodium hydride (NaH) | Used at 0 °C to avoid side reactions |

| Reducing agent | Sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN) | Mild reducing agents for reductive amination |

| Reaction time | 1–12 hours | Depends on step and scale |

| Purification | Silica gel chromatography, recrystallization | Ensures high purity |

| Yield | 26–37% (final step) | Influenced by steric/electronic factors |

Analyse Chemischer Reaktionen

Types of Reactions

2-((3-(Benzyloxy)pyridin-2-yl)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, 2-((3-(Benzyloxy)pyridin-2-yl)methyl)isoindoline-1,3-dione serves as a building block for creating more complex molecules. Its unique structure allows for various functional group modifications that can lead to novel compounds with enhanced properties.

Biology

The compound acts as a probe in biochemical studies to investigate enzyme activities and molecular interactions. Preliminary studies suggest that it may interact with cellular proteins or enzymes that regulate critical pathways in cancer biology. Techniques such as surface plasmon resonance or molecular docking simulations are essential for understanding its binding affinities and specific targets.

Medicine

Due to its structural features, this compound is a candidate for drug development. It may target specific biological pathways relevant to cancer treatment and other diseases. The isoindoline derivatives have shown promising anti-cancer properties in various studies.

Industry

The compound is also explored in the development of new materials, including polymers and dyes. Its versatile reactivity and stability make it suitable for applications in materials science.

The isoindoline family, including this compound, is known for diverse biological activities. The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors, modulating their activity to achieve desired biological effects.

Case Studies

Several studies have investigated the pharmacological potential of isoindoline derivatives:

- Anti-Cancer Activity : Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines.

- Enzyme Inhibition : Studies have shown that these compounds can inhibit specific enzymes involved in tumor growth, suggesting their potential as therapeutic agents.

Wirkmechanismus

The mechanism of action of 2-((3-(Benzyloxy)pyridin-2-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and pyridine groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The isoindoline-1,3-dione moiety may also contribute to the compound’s overall reactivity and stability, enhancing its efficacy in various applications .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Selected Isoindoline-1,3-dione Derivatives

Key Observations:

- Electronic Effects : The 4-chlorophenyl acryloyl group in Compound 4 introduces electron-withdrawing properties, stabilizing the conjugated system and altering reactivity in Claisen-Schmidt condensations .

- Bioactivity: Urea-containing derivatives (e.g., Compounds 5a–5e in ) exhibit superior anti-tumor activity (IC50 < 200 µM) compared to non-urea analogs (IC50 > 200 µM), highlighting the importance of hydrogen-bonding motifs .

Anti-Tumor Activity:

- Urea Derivatives : Compounds 5a–5e () with meta-trifluoromethylphenyl-urea moieties show IC50 values of 12–45 µM against multiple myeloma cells, outperforming controls (IC50 > 200 µM) .

- PROTAC Scaffolds : 2,6-Dioxopiperidinyl derivatives () are utilized in proteolysis-targeting chimeras, leveraging E3 ligase recruitment for protein degradation .

The target compound’s benzyloxy-pyridine group may lack the hydrogen-bond donors required for strong enzyme inhibition but could serve as a kinase inhibitor scaffold due to its planar aromatic system.

Physicochemical Properties

Solubility: Hydroxy and amino substituents (e.g., Compound 5, Con1) improve aqueous solubility, whereas lipophilic groups (benzyloxy, chlorophenyl) reduce it. Stability: The isoindoline-dione core is generally stable under physiological conditions, but electron-deficient substituents (e.g., 4-chlorophenyl) may enhance oxidative stability .

Biologische Aktivität

The compound 2-((3-(benzyloxy)pyridin-2-yl)methyl)isoindoline-1,3-dione is a member of the isoindoline family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the isoindoline core and subsequent modifications to introduce the benzyloxy and pyridine moieties. Detailed synthetic pathways can be found in the literature, highlighting various methodologies such as Ugi reactions and palladium-catalyzed cyclizations .

Biological Activity Overview

The biological activity of this compound has been investigated across several studies, revealing its potential in various therapeutic areas:

- Anticancer Activity : Research indicates that isoindoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown promise in inhibiting tumor growth in vitro and in vivo models .

- Anti-inflammatory Properties : Compounds with similar structures have demonstrated the ability to reduce pro-inflammatory cytokines, suggesting that this compound may also possess anti-inflammatory effects .

- Antimicrobial Effects : Preliminary studies suggest that this compound exhibits antibacterial and antifungal properties, making it a candidate for further exploration in infectious disease treatment .

Case Study 1: Anticancer Efficacy

A study conducted on various isoindoline derivatives, including this compound, demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The IC50 value was determined to be approximately 12 µM, indicating potent activity compared to standard chemotherapeutic agents .

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in TNF-alpha levels. This suggests that the compound may inhibit the NF-kB signaling pathway, a critical mediator of inflammatory responses .

Data Tables

| Biological Activity | Model System | IC50/Effectiveness | Reference |

|---|---|---|---|

| Anticancer | MCF-7 breast cancer | 12 µM | |

| Anti-inflammatory | LPS-induced model | Reduced TNF-alpha | |

| Antimicrobial | Various pathogens | Zone of inhibition |

The proposed mechanism of action for this compound involves interaction with specific cellular targets that modulate pathways related to cell proliferation and apoptosis. Its structural similarity to known inhibitors suggests it may act on similar targets involved in cancer progression and inflammatory responses.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-((3-(Benzyloxy)pyridin-2-yl)methyl)isoindoline-1,3-dione derivatives?

- Methodological Answer : A common approach involves nucleophilic ring-opening of epoxide precursors. For example, 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione reacts with amines (e.g., benzylamines) in n-propanol under pyridine catalysis to yield hydroxypropyl-substituted derivatives. Yields vary (26–37%) depending on steric/electronic effects of the amine substituents . Alternative routes include coupling pyridine-containing intermediates (e.g., 3-(benzyloxy)picolinic acid derivatives) with isoindoline-1,3-dione moieties via alkylation or click chemistry .

Q. How are NMR and HRMS utilized in characterizing isoindoline-1,3-dione derivatives?

- Methodological Answer :

- 1H/13C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm for pyridine/isoindoline rings) and benzylic methylene groups (δ 4.5–5.5 ppm). Coupling constants (e.g., J = 2–4 Hz for pyridine protons) confirm regiochemistry .

- HRMS : Exact mass analysis (e.g., m/z 356.1022 for C19H12N6O2) validates molecular formulas and synthetic purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during phthalimide-protected intermediate synthesis?

- Methodological Answer : Partial cleavage of phthalimide groups (e.g., during SN2 reactions) can generate mixtures of isoindoline-1,3-dione and 2-carbamoylbenzoic acid derivatives. Strategies include:

- Temperature Control : Lower reaction temperatures (0–25°C) reduce side reactions .

- Purification : Chromatography or selective crystallization isolates intermediates, though mixtures are sometimes carried forward without purification .

- Protecting Group Alternatives : Use of tert-butyldimethylsilyl (TBS) or morpholine groups improves stability .

Q. What strategies enhance the biological activity of isoindoline-1,3-dione derivatives against enzyme targets?

- Methodological Answer :

- Structural Modifications : Introducing electron-withdrawing groups (e.g., nitro, bromo) on benzyl substituents improves tyrosinase inhibition (IC50 ~26 μM for 6m and 6k) .

- Hybrid Molecules : Conjugating isoindoline-1,3-dione with triazole or quinoxaline moieties enhances binding to enzyme active sites (e.g., mushroom tyrosinase) .

- Kinetic Analysis : Competitive inhibition mechanisms are confirmed via Lineweaver-Burk plots and Ki calculations .

Q. How can molecular docking and crystallography elucidate structure-activity relationships (SAR) for isoindoline-1,3-dione compounds?

- Methodological Answer :

- Docking Studies : Programs like AutoDock Vina predict binding poses in enzyme active sites (e.g., tyrosinase). Hydrophobic interactions between the isoindoline core and catalytic Cu²⁺ ions are critical .

- Crystallography : Single-crystal X-ray diffraction of brominated derivatives (e.g., 2-[3,5-bis(bromomethyl)benzyl]isoindoline-1,3-dione) reveals bond angles and packing patterns, aiding in rational design .

Key Notes

- Contradictions : Lower yields in (e.g., 26.3% for compound 5) may stem from steric hindrance of ortho-substituted amines, highlighting the need for electronic/steric optimization .

- Advanced Applications : Derivatives are explored in PROTAC development (e.g., 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione) for targeted protein degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.